Dimethyl 2-methylisophthalate
Overview
Description
Dimethyl 2-methylisophthalate is a specialty chemical . It is used in various applications, including as a reagent in chemical synthesis .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. One pathway involves the reaction of carbon dioxide with methanol, which is a key factor in the reaction development . Another approach involves the asymmetric synthesis of both enantiomers of this compound by the ene-reductase-catalyzed reduction at high substrate concentration . There are also synthetic routes available from Methanol and 2,6-Toluenedicarboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various catalysts. The reaction of CO2 with methanol is one of the pathways to directly synthesize dimethyl carbonate . Another study discusses the thermodynamic analysis of methanol and dimethyl ether steam reforming .
Scientific Research Applications
Synthesis and Chemical Properties
Dimethyl 2-methylisophthalate and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate was investigated to determine the best reaction conditions, which involved esterification with methanol and reaction with methyl 2-chloropropionate, yielding a 60% success rate. This research showed that the reaction mechanism was an SN1 process, indicating its potential in various chemical synthesis applications (Pen, 2014).
Environmental and Health Implications
Research has also been conducted on the environmental and health implications of compounds similar to this compound. For example, a study on the degradability of dimethyl phthalate esters (DMPEs), including dimethyl isophthalate, by a Fusarium species isolated from mangrove sediment, highlights the environmental fate of these compounds. These esters are common plasticizers and their leaching into the environment raises concerns due to potential health problems associated with these chemicals (Luo et al., 2009).
Catalysis and Chemical Reactions
This compound has been used in studies exploring catalysis and various chemical reactions. For example, the hydrogenation of dicarboxylic acid diesters, including dimethyl terephthalate, over ZrO2-based catalysts was researched. This study found that the reactivity of the three regioisomers of benzenedicarboxylic acid dimethyl esters to hydrogenation was in the order of terephthalic > isophthalic >> phthalic (Yokoyama & Fujita, 2004).
Advanced Material Development
There is significant interest in the use of this compound in the development of advanced materials. For instance, a study on the synthesis of 2,6-dimethoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, used dimethyl sulfate as a methylation agent. This process is essential for the development of advanced pharmaceuticals and polymers (Xu & He, 2010).
Biological Interactions
Research has also been conducted on the interaction of similar compounds with biological systems. For instance, the potential toxicity of dimethyl phthalate, a compound related to this compound, was studied in vitro, investigating its interaction with trypsin. This study provides insights into the toxicological effects of such compounds on the human body (Wang, Zhang, & Wang, 2015).
Mechanism of Action
Biochemical Pathways
Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of similar compounds, such as Dimethyl isophthalate, involves the conversion of the compound into monomethyl isophthalate and then into isophthalic acid before the aromatic ring opening .
Pharmacokinetics
The evaluation of various pharmacokinetic parameters such as aqueous solubility, lipophilicity, cell permeability, bioavailability, protein binding, and metabolism and elimination half-life is essential for a candidate drug to become a successful therapeutic agent .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dimethyl 2-methylisophthalate plays a significant role in biochemical reactions, particularly in the degradation pathways of certain microorganisms. It interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds in the compound. These interactions lead to the formation of intermediate products like monomethyl isophthalate and isophthalic acid. The nature of these interactions involves the binding of this compound to the active sites of the enzymes, facilitating the cleavage of ester bonds and subsequent biochemical transformations .
Cellular Effects
This compound has been shown to influence various cellular processes. In microbial cells, it serves as a carbon source, supporting growth and metabolism. The compound affects cell signaling pathways by modulating the activity of specific enzymes involved in metabolic processes. Additionally, this compound can impact gene expression by inducing the expression of genes encoding enzymes responsible for its degradation. This modulation of cellular metabolism and gene expression highlights the compound’s role in cellular adaptation to environmental changes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. The compound binds to enzymes such as esterases, leading to the hydrolysis of ester bonds and the formation of intermediate products. This enzymatic activity results in the activation or inhibition of downstream metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and regulatory proteins, thereby modulating the transcription of genes involved in its metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of specific enzymes. Studies have shown that this compound undergoes gradual degradation, leading to the accumulation of intermediate products. Long-term exposure to the compound can result in changes in cellular function, including alterations in metabolic flux and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including disruptions in cellular homeostasis and potential toxicity to specific tissues. These dosage effects highlight the importance of careful consideration of the compound’s concentration in experimental studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily related to its degradation. The compound is metabolized by enzymes such as esterases and hydrolases, leading to the formation of intermediate products like monomethyl isophthalate and isophthalic acid. These intermediates are further processed by other enzymes, ultimately resulting in the complete degradation of the compound. The involvement of this compound in these metabolic pathways underscores its role in microbial metabolism and environmental biodegradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, where it undergoes enzymatic processing. The transport and distribution of the compound are crucial for its biochemical activity and overall cellular effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules. This localization is essential for the compound’s activity and function, as it ensures the proper enzymatic processing and metabolic transformations required for its degradation .
Properties
IUPAC Name |
dimethyl 2-methylbenzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-8(10(12)14-2)5-4-6-9(7)11(13)15-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGQXOHLGDXBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373003 | |
Record name | Dimethyl 2-methylisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28269-31-0 | |
Record name | Dimethyl 2-methylisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of dimethyl 2-methylisophthalate in the synthesis of erythrocentaurin as described in the research?
A1: The research abstract highlights the use of this compound as a starting material in the synthesis of erythrocentaurin []. The researchers investigated the acylation of this compound, which led to the formation of an isocoumarin derivative. This isocoumarin derivative was then further transformed into erythrocentaurin through a series of chemical reactions. The specific details of these reactions are not provided in the abstract.
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